molecular formula C14H20N2O4S B2585406 Ethyl 4-[(piperidylsulfonyl)amino]benzoate CAS No. 825607-11-2

Ethyl 4-[(piperidylsulfonyl)amino]benzoate

Cat. No. B2585406
M. Wt: 312.38
InChI Key: LZQWKYYLVVYSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as alkylation and esterification . For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, a novel azo compound derived from ethyl-4-amino benzoate was characterized by FT-IR, 1H and 13C NMR, Mass, and UV–visible spectroscopies .

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent, closely related to Ethyl 4-[(piperidylsulfonyl)amino]benzoate, was synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after tagging to an analyte, demonstrates the utility of such compounds in enhancing the performance of chromatographic analyses by improving detection limits and analytical range for substances like caproic acid (Hsin‐Lung Wu et al., 1997).

Synthesis of Edeine Analogs

Research into the synthesis of orthogonally protected amino acids, useful for the syntheses of edeine analogs, illustrates another application of Ethyl 4-[(piperidylsulfonyl)amino]benzoate derivatives. The synthesis processes developed provide pathways for creating complex molecules with potential applications in drug development and molecular biology (Z. Czajgucki et al., 2003).

Microwave-assisted Synthesis of Sulfonyl Hydrazones

A study demonstrates the microwave-assisted synthesis of novel sulfonyl hydrazone compounds incorporating piperidine derivatives. These synthesized compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the therapeutic potential of Ethyl 4-[(piperidylsulfonyl)amino]benzoate derivatives in treating oxidative stress-related diseases and neurodegenerative disorders (Nurcan Karaman et al., 2016).

Pharmacological Characterization for Preterm Labor Treatment

Ethyl 4-[(piperidylsulfonyl)amino]benzoate derivatives have been characterized for their potential use in treating preterm labor. One such derivative showed high affinity for β3-adrenoceptors, indicating its utility in inhibiting spontaneous contractions in human near-term myometrial strips, suggesting a promising application in managing preterm labor (T. Croci et al., 2007).

Inhibition of Na+/H+ Exchanger

Compounds related to Ethyl 4-[(piperidylsulfonyl)amino]benzoate have been investigated for their ability to inhibit the Na+/H+ exchanger, a target for therapeutic intervention in conditions like cardiac ischemia. Such studies highlight the medicinal chemistry applications of these compounds in developing treatments for cardiovascular diseases (M. Baumgarth et al., 1997).

properties

IUPAC Name

ethyl 4-(piperidin-1-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-6-8-13(9-7-12)15-21(18,19)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWKYYLVVYSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(piperidylsulfonyl)amino]benzoate

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